Ethyl 4-chloronicotinate hydrochloride
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Overview
Description
Ethyl 4-chloronicotinate hydrochloride is a chemical compound with the CAS Number: 174496-99-2 . It has a molecular weight of 222.07 and its IUPAC name is ethyl 4-chloronicotinate hydrochloride . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for Ethyl 4-chloronicotinate hydrochloride is1S/C8H8ClNO2.ClH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H
. The molecular formula is C8H9Cl2NO2
. Physical And Chemical Properties Analysis
Ethyl 4-chloronicotinate hydrochloride has a molecular weight of 185.61 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 185.0243562 g/mol . The topological polar surface area is 39.2 Ų . The compound has 12 heavy atoms .Scientific Research Applications
Stereoselective Synthesis of Optical Isomers : Ethyl 4-chloronicotinate hydrochloride is used in the stereoselective synthesis of optical isomers, particularly Ethyl (R)-4-chloro-3-hydroxybutyrate, a fine chemistry intermediate used in the synthesis of pharmacologically valuable products like L-carnitine. This synthesis is achieved using microfluidic chip reactors and stereoselective biotechnology methods in enzymatic reactions (Kluson et al., 2019).
Precursor for 2-Chloronicotinic Acid : It acts as a precursor in the synthesis of 2-Chloronicotinic acid, which is synthesized through a two-step reaction of cyclization and hydrolyzation (Sun Guo-dong, 2011).
Biosynthesis of Chiral Drugs : Ethyl 4-chloronicotinate hydrochloride is involved in the biosynthesis of chiral drugs. For instance, it serves as a precursor for the production of cholesterol-lowering statins through the asymmetric reduction process (Q. Ye et al., 2011).
Synthesis of Schiff and Mannich Bases : This compound is used in the synthesis of Schiff and Mannich bases of isatin derivatives, which have potential applications in pharmaceuticals (O. Bekircan & H. Bektaş, 2008).
Development of Nonpeptide Agonists : In the field of medicinal chemistry, it has been used in the discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor, which can be a potential drug lead (G. Croston et al., 2002).
Enzyme-catalyzed Asymmetric Reduction : It is also used in enzyme-catalyzed asymmetric reduction in organic solvent-water diphasic systems, which is a method of producing chiral intermediates for pharmaceuticals (S. Shimizu et al., 1990).
Synthesis of Pyrazolo-pyranopyridine Derivatives : Ethyl 4-chloronicotinate hydrochloride is utilized in synthesizing pyrazolo-pyranopyridine derivatives, which have applications in medicinal chemistry (F. Melani et al., 1988).
Multi-Kilogram Scale Synthesis for Preclinical Studies : It is used in the development of a multi-kilogram-scale synthesis of pharmaceutical compounds, supporting preclinical and clinical studies (S. Andersen et al., 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-chloropyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFBXCWCEZYZOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670459 |
Source
|
Record name | Ethyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloronicotinate hydrochloride | |
CAS RN |
174496-99-2 |
Source
|
Record name | Ethyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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